molecular formula C23H19BrN2O3S B2752842 (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-77-7

(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2752842
CAS RN: 892304-77-7
M. Wt: 483.38
InChI Key: HBLSTYGBBRCYJF-HYARGMPZSA-N
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Description

(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19BrN2O3S and its molecular weight is 483.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals that have been synthesized and characterized for different scientific purposes. For instance, studies have explored the synthesis of related compounds, focusing on their structural characterization and potential applications. One study discussed the synthesis of benzothiadiazin-3-one-1,1-dioxides via a microwave-assisted, one-pot protocol utilizing copper-catalyzed N-arylation, highlighting the method's efficiency and applicability to a range of conditions (Rolfe & Hanson, 2009).

Photophysical Properties

Research has also been conducted on the photochemical behavior of related compounds. For example, the introduction of N-phenyl substituents to aminostilbenes (a similar structural motif) has been shown to lead to more planar ground-state geometries, affecting their absorption and fluorescence spectra. Such modifications have resulted in compounds with low photoisomerization quantum yields and high fluorescence quantum yields, potentially useful for applications requiring stable photophysical properties (Yang, Chiou, & Liau, 2002).

Catalytic Applications

The compound's structural analogs have been explored for their catalytic capabilities. One study detailed the mechanism of nickel-catalyzed electrocarboxylation of aromatic halides in the presence of carbon dioxide, providing insights into the activation of CO2 and the potential for organic synthesis applications (Amatore & Jutand, 1991).

Heterocyclic Chemistry

Additionally, heterocyclic ketenethioacetal derivatives, which share structural similarities, have been synthesized and reacted with various nucleophiles, demonstrating the compound's relevance in the synthesis of novel organic molecules and potential applications in pharmaceuticals and materials science (Tominaga et al., 1975).

properties

IUPAC Name

(3E)-3-[(4-bromoanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3S/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-11-9-18(24)10-12-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLSTYGBBRCYJF-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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